2-ethoxy-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine
Description
2-ethoxy-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine is a synthetic organic compound that belongs to the pyrimidine class of chemicals This compound is characterized by the presence of ethoxy, methoxyphenyl, methyl, and nitro functional groups attached to a pyrimidine ring
Properties
IUPAC Name |
2-ethoxy-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-4-22-14-15-9(2)12(18(19)20)13(17-14)16-10-7-5-6-8-11(10)21-3/h5-8H,4H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBLWHIHNHYYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)NC2=CC=CC=C2OC)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Alkylation: The ethoxy and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced through methoxylation reactions using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of 2-ethoxy-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-ethoxy-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(2-methoxyphenyl)acetamide
- 2-ethoxy-N-(3-methoxyphenyl)acetamide
- 2-ethoxy-N-(2-methoxyphenyl)-1-naphthamide
Uniqueness
2-ethoxy-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine is unique due to the presence of multiple functional groups on the pyrimidine ring, which confer distinct chemical and biological properties. Its combination of ethoxy, methoxyphenyl, methyl, and nitro groups makes it a versatile compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
